molecular formula C24H21ClN2O3 B2991576 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-chloro-2-methoxybenzamide CAS No. 955745-00-3

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-chloro-2-methoxybenzamide

Cat. No. B2991576
CAS RN: 955745-00-3
M. Wt: 420.89
InChI Key: QANNUBMZJYLMDX-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-chloro-2-methoxybenzamide, also known as BTIQ or BZQ, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of tetrahydroisoquinoline derivatives and has been synthesized using various methods.

Scientific Research Applications

Catalytic Applications

The compound has been explored for its catalytic properties, especially in the context of Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides. This process is characterized by its mildness, practicality, selectivity, and high yields, where the N-O bond acts as an internal oxidant. The versatility of this method is evident as simply changing the substituent of the directing/oxidizing group results in the selective formation of valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).

Receptor Probe Development

In the field of receptor studies, derivatives of the compound have been utilized to develop novel sigma-2 receptor probes. These probes, like [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, have shown high affinity for sigma-2 receptors in vitro, providing valuable tools for studying receptor interactions (Xu et al., 2005).

Synthetic Methodology

The compound and its derivatives serve as key intermediates in various synthetic methodologies. For example, acylation of 2-amino-N-methyl-thiobenzamide with substituted benzoyl chlorides followed by sodium methoxide-catalyzed ring closure yields 3-methyl-2-phenylquinazoline-4-thiones, showcasing the compound's utility in heterocyclic chemistry (Hanusek et al., 2006).

Anticancer Agent Development

The compound's structural motif is frequently found in molecules with significant biological activity, including potential anticancer agents. Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, maintaining the compound's core structure with modifications, has led to analogs with potent cytotoxicity against various cancer cell lines, highlighting its relevance in drug discovery (Redda et al., 2010).

properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3/c1-30-22-10-8-19(25)14-21(22)23(28)26-20-9-7-16-11-12-27(15-18(16)13-20)24(29)17-5-3-2-4-6-17/h2-10,13-14H,11-12,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANNUBMZJYLMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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